N-(3,4-dimethoxyphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms. Triazines are known for their wide range of applications in medicinal chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Protodeboronation of alkyl boronic esters is a method that has been used in the synthesis of related compounds .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Scientific Research Applications
Chemical Synthesis and Evaluation
N-(3,4-dimethoxyphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride plays a crucial role in the synthesis of complex molecules. For example, its derivatives have been used as chiral derivatization reagents for the sensitive and selective detection of chiral carboxylic acids by UPLC-MS/MS analysis, indicating its utility in metabolomics studies and potential applications in diagnosing conditions like diabetes through non-invasive methods (Takahiro Takayama et al., 2014). Additionally, triazine derivatives have been explored as potent Src kinase inhibitors, demonstrating activity in human tumor cell lines and animal models, suggesting their potential in cancer therapy development (G. Noronha et al., 2007).
Biological Evaluation
The compound's derivatives have been investigated for their antidepressant and nootropic activities, showing promise as CNS active agents. This indicates the potential for developing more potent and safe therapeutic agents for mental health conditions (Asha B. Thomas et al., 2016).
Material Science and Engineering
In material science, derivatives of this compound have been synthesized and evaluated for their electrochemical properties, particularly for their application in electrochromic devices. These studies pave the way for developing new materials with potential uses in smart windows, displays, and low-energy consumption devices (M. Ak et al., 2006).
Analytical Chemistry Applications
Its role extends to analytical chemistry, where it's used in the synthesis of novel reagents for the profiling of metabolites, offering insights into metabolic changes associated with diseases and the potential for developing diagnostic tools (Liliana Lucescu et al., 2013).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2.ClH/c1-26-15-8-7-14(13-16(15)27-2)20-17-21-18(24-9-3-4-10-24)23-19(22-17)25-11-5-6-12-25;/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGDOYYRWWCDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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